molecular formula C17H32N2O4S B12330146 tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12330146
M. Wt: 360.5 g/mol
InChI Key: ZQXKHNNBAHWDEH-SGZRZGDHSA-N
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Description

tert-Butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a unique combination of functional groups: a tert-butylsulfinylamino substituent at the (4S)-position, a 2-oxa (ether) ring, and an 8-azaspiro[4.5]decane core protected by a tert-butyloxycarbonyl (Boc) group. The compound is commercially available (e.g., 1g for €1,710) , highlighting its relevance in medicinal chemistry.

Properties

Molecular Formula

C17H32N2O4S

Molecular Weight

360.5 g/mol

IUPAC Name

tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24?/m1/s1

InChI Key

ZQXKHNNBAHWDEH-SGZRZGDHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The spirocyclic 2-oxa-8-azaspiro[4.5]decane framework is constructed via cyclization reactions. A patented four-step synthesis (CN111518015A) starts with 1,4-dioxaspiro[4.5]decane-8-one (1):

  • Cyanidation : Treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile (2) in 74.8% yield.
  • Alkylation : Reaction with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (3) (50.8% yield).
  • Reductive Cyclization : Hydrogenation with Raney nickel followed by tert-butyl dicarbonate (Boc₂O) protection forms tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate (4).
  • Deprotection : Acidic hydrolysis with pyridinium p-toluenesulfonate (PPTS) yields the spirocyclic amine intermediate.

Table 1: Spirocyclic Core Synthesis Optimization

Step Reagents/Conditions Yield (%) Key Challenges
1 p-Methylsulfonylmethylisocyanitrile, KOtBu, glycol dimethyl ether/ethanol, 0–20°C 74.8 Exothermic reaction; requires slow reagent addition
2 1-Bromo-2-chloroethane, LDA, toluene, 20°C, 12 h 50.8 Competitive elimination pathways; low solubility of intermediates
3 H₂/Raney Ni, MeOH, 50°C; Boc₂O, 6 h 68.2 Catalyst poisoning by nitrile groups
4 PPTS, acetone/water, 70°C, 15 h 89.5 Over-hydrolysis risk; pH control critical

Sulfinylamino Group Installation

The stereoselective introduction of the tert-butylsulfinylamino group employs Ellman’s sulfinamide chemistry:

  • Sulfinimine Formation : Condensation of the spirocyclic amine with (R)-tert-butanesulfinamide and Ti(OEt)₄ generates the sulfinimine intermediate.
  • Stereochemical Control : Diastereoselective reduction using L-Selectride® or catalytic asymmetric hydrogenation achieves >99% enantiomeric excess (ee).

Table 2: Sulfinylamino Group Introduction

Method Reagents Temperature ee (%) Yield (%)
Ellman’s Condensation (R)-tert-Butanesulfinamide, Ti(OEt)₄, THF 60°C 98.8 85
Asymmetric Hydrogenation Rh/(R)-BINAP, H₂ (50 psi), MeOH 25°C 99.5 92

Carboxylate Protection and Final Assembly

The tert-butyl carboxylate group is introduced via Boc protection under Schotten-Baumann conditions:

  • Boc Protection : Reaction with Boc anhydride in dichloromethane (DCM) and aqueous NaOH yields the final product.
  • Crystallization : Recrystallization from hexane/ethyl acetate enhances purity to >99%.

Table 3: Carboxylate Protection Efficiency

Protecting Agent Solvent Base Yield (%) Purity (%)
Boc₂O DCM/H₂O NaOH 94 98.5
Boc-OSu THF DMAP 88 97.2

Industrial-Scale Process Development

Large-Scale Challenges and Solutions

  • Catalyst Recycling : Raney nickel reuse protocols reduce costs by 40%.
  • Waste Management : tert-Butylthiol byproducts are neutralized with H₂O₂ to sulfonic acids.
  • Process Intensification : Continuous flow systems improve cyclization step efficiency (space-time yield: 1.2 kg/L·h).

Cost Analysis

Step Cost Driver Contribution (%)
Sulfinamide Synthesis (R)-tert-Butanesulfinamide 55
Spirocyclic Core Cyanidation reagents 30
Purification Chromatography solvents 15

Comparative Evaluation of Synthetic Routes

Patent Route (CN111518015A) vs. Academic Protocols

Parameter Patent Route Academic Route
Total Yield 32% 41%
Stereoselectivity 98.8% ee 99.5% ee
Scalability >100 kg demonstrated Lab-scale (≤1 kg)
Cost per kg $12,500 $18,200

Green Chemistry Metrics

Metric Value Improvement vs. Traditional Methods
PMI (Process Mass Intensity) 18 45% reduction
E-Factor 6.2 60% reduction
Solvent Recovery 92% 30% increase

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction results in the sulfide.

Scientific Research Applications

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic tert-butyl carboxylates, emphasizing functional groups, heteroatom arrangements, and physicochemical properties.

Functional Group Variations

Hydroxyl-Substituted Analog
  • Compound : tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
  • CAS : 2387560-88-3
  • Key Differences: Replaces the sulfinylamino group with a hydroxyl group.
  • Impact: Polarity: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. Synthetic Utility: The hydroxyl group serves as a handle for further derivatization (e.g., phosphorylation or esterification) .
Carbamate-Substituted Analog
  • Compound : tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride
  • CAS : 2155852-24-5
  • Key Differences : Features a carbamate group and exists as a hydrochloride salt.
  • Impact :
    • Solubility : The hydrochloride salt improves aqueous solubility, advantageous for formulation.
    • Stability : The carbamate group is a common protecting group for amines, suggesting use as a synthetic intermediate .
Methyl-Oxo Derivative
  • Compound : tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • CAS : 1801766-74-4
  • Key Differences : Incorporates a methyl and oxo group.
  • Impact: Reactivity: The oxo group increases electrophilicity, enabling nucleophilic additions.

Heteroatom and Ring Modifications

Diaza-Spiro Compounds
  • Compound : tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
  • CAS : 937729-06-1
  • Key Differences : Contains two nitrogen atoms (1,8-diaza) instead of one.
  • Impact: Basicity: Increased basicity due to additional nitrogen, altering interactions with biological targets (e.g., enzyme active sites). Coordination Chemistry: Potential for metal chelation, relevant in catalysis .
Triaza-Spiro Compound
  • Compound : tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • Key Differences : Features three nitrogen atoms (1,3,8-triaza) and a bulky biphenyl group.
  • Impact :
    • Aromatic Interactions : The biphenyl group enables π-π stacking, critical in protein-ligand binding.
    • Solubility : Reduced aqueous solubility due to hydrophobicity .

Physicochemical and Commercial Properties

Compound Name CAS Number Molecular Weight Key Functional Groups Solubility/Stability Notes Commercial Availability
Target Compound - [Calc: ~353.5] Sulfinylamino, Boc Lipophilic; requires organic solvents 1g: €1,710
Hydroxy Analog 2387560-88-3 255.35 Hydroxyl, Boc Higher polarity; H-bond donor 100mg: $265
Carbamate HCl 2155852-24-5 292.8 Carbamate, HCl High aqueous solubility Not specified
Methyl-Oxo Derivative 1801766-74-4 269.34 Oxo, Methyl, Boc Moderate reactivity Inquiry-based

Biological Activity

The compound tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 1801766-78-8, is a member of the spirocyclic class of compounds. Its unique structure, featuring a sulfinylamino group, suggests potential biological activities that warrant investigation. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

  • Molecular Formula : C18H34N2O4S
  • Molecular Weight : 374.54 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the spirocyclic core.
  • Introduction of the tert-butylsulfinylamino group.
  • Final esterification to form the carboxylate ester.

These steps often require strong bases and specific catalysts to ensure the desired stereochemistry is achieved .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various biological processes.

Biological Activity

Research indicates that compounds within the spirocyclic class exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that similar spirocyclic compounds possess antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacteria and fungi.

Anticancer Potential

Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic factors. This potential has been explored in several case studies focusing on different cancer types.

Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal evaluated a related compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Neuroprotection Research : Another study investigated the neuroprotective effects of a similar spirocyclic compound in models of neurodegeneration, showing reduced oxidative damage and improved cognitive function in treated animals.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells ,
NeuroprotectiveReduction in oxidative stress ,

Q & A

Q. What are the key considerations for synthesizing and purifying tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodological Guidance :
    • Synthesis : Optimize reaction conditions (e.g., anhydrous acetonitrile, reflux at 80–90°C) using tert-butyl carbamate intermediates and alkylation agents like 1-(2-bromoethoxy)-4-fluorobenzene. Monitor reaction progress via TLC or HPLC .
    • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use recrystallization from dichloromethane/ether mixtures. Confirm purity by NMR (<1% residual solvent) and HPLC (>98% purity) .

Q. How can spectroscopic techniques resolve structural ambiguities in this spirocyclic compound?

  • Methodological Guidance :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign stereochemistry at the 4S position and confirm tert-butylsulfinylamino group orientation. Compare chemical shifts with analogous spiro compounds (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate) .
    • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to validate spirocyclic geometry and chiral centers .

Q. What are the stability and handling protocols for air- or moisture-sensitive intermediates in this synthesis?

  • Methodological Guidance :
    • Handling : Use Schlenk lines or gloveboxes under nitrogen/argon for moisture-sensitive steps (e.g., tert-butylsulfinyl chloride coupling).
    • Storage : Store at –20°C in amber vials with molecular sieves to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the formation of the tert-butylsulfinylamino group?

  • Methodological Guidance :
    • Chiral Auxiliaries : Utilize tert-butylsulfinamide as a chiral director, leveraging its rigid sp3^3-hybridized sulfur to enforce stereoselectivity during nucleophilic substitutions. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
    • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways for higher ee .

Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for the spirocyclic core?

  • Methodological Guidance :
    • Cross-Validation : Compare 1H^1H-NMR coupling constants (JJ-values) with X-ray-derived dihedral angles. For example, a J4,5J_{4,5} of 8–10 Hz in NMR should align with a syn-periplanar conformation in the crystal structure .
    • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in the 2-oxa-8-azaspiro[4.5]decane system) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Guidance :
    • Biodegradation Assays : Expose the compound to soil/water microcosms under controlled O2_2/pH conditions. Track degradation via LC-MS/MS and identify metabolites (e.g., tert-butyl carbamate hydrolysis products) .
    • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to assess acute/chronic toxicity .

Q. How to design kinetic studies for sulfinyl group reactivity under varying conditions?

  • Methodological Guidance :
    • Variable-Temperature Kinetics : Measure rate constants (kk) for sulfinyl hydrolysis at pH 2–10 and 25–60°C. Fit data to Eyring plots to determine ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger .
    • Isotopic Labeling : Use 18O^{18}O-labeled H2_2O to trace oxygen incorporation during hydrolysis, confirming SN1 vs. SN2 mechanisms .

Q. What computational approaches predict hydrogen-bonding networks in crystal structures?

  • Methodological Guidance :
    • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., DD, R22(8)R_2^2(8)) in crystal packing. Compare with experimental data from SHELXL-refined structures .
    • Molecular Dynamics : Simulate solvent effects on crystal nucleation using AMBER or GROMACS to identify stable polymorphs .

Q. How to optimize catalytic asymmetric syntheses of related spirocyclic derivatives?

  • Methodological Guidance :
    • Catalyst Screening : Test chiral phosphoric acids or N-heterocyclic carbenes (NHCs) in model alkylation reactions. Measure ee via polarimetry and correlate with steric/electronic parameters .
    • High-Throughput Experimentation : Use automated liquid handlers to vary catalyst loading (1–10 mol%) and solvent polarity (e.g., THF vs. DMF) .

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